5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide is a halogenated heterocycle . It has the empirical formula C3H4BrN3 and a molecular weight of 161.99 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound is Cn1ncnc1Br . The InChI key is ZYLIOXAULQKGII-UHFFFAOYSA-N .Scientific Research Applications
- The compound’s structural similarity to ribavirin suggests potential antiviral activity, making it an interesting target for further investigation .
- Nucleoside analogues play crucial roles in antiviral, anticancer, and antiparasitic therapies by interfering with DNA or RNA synthesis .
Antiviral Research
Nucleoside Analogues
Plant Growth Regulators
Safety and Hazards
Mechanism of Action
Target of Action
1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They can interact with various enzymes and receptors in the body, but the specific targets can vary widely depending on the specific compound and its functional groups .
Mode of Action
The mode of action of 1,2,4-triazoles depends on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target’s activity .
Biochemical Pathways
1,2,4-Triazoles can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect processes like cell division, protein synthesis, and metabolic pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 1,2,4-triazoles can vary widely depending on their specific structure. Factors like solubility, stability, and molecular size can all affect their pharmacokinetics .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
5-bromo-1-methyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c1-9-4(5)7-3(8-9)2(6)10/h1H3,(H2,6,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHANFZNKLKGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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